2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S2/c1-2-30(27,28)18-12-10-16(11-13-18)14-22(26)25-23-24-21(15-29-23)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,15H,2,14H2,1H3,(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXFRUJRMGQJLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The 4-(naphthalen-1-yl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis :
- Condensation : React α-bromoacetophenone derivatives with thiourea in ethanol under reflux.
- Cyclization : Acid catalysis (e.g., HCl) induces ring closure.
Critical parameters :
Introduction of the Ethylsulfonylphenyl Group
Patent US20080312205A1 details sulfonylation techniques applicable to aromatic systems:
- Sulfonation : Treat 4-bromophenylacetamide with ethanesulfonyl chloride in dichloromethane.
- Oxidation : Convert sulfinic acid intermediates to sulfones using H₂O₂ or mCPBA.
Reaction conditions :
Acetamide Bond Formation
CN104892448A describes acetamide synthesis via nucleophilic acyl substitution:
- Activation : React 2-(4-(ethylsulfonyl)phenyl)acetic acid with thionyl chloride to form acyl chloride.
- Coupling : Add 4-(naphthalen-1-yl)thiazol-2-amine in anhydrous THF with DMAP catalyst.
Optimization data :
| Parameter | Optimal Value |
|---|---|
| Molar ratio (acid:amine) | 1:1.2 |
| Reaction time | 12–16 h |
| Temperature | 40–50°C |
| Yield | 68–72% |
Analytical Characterization Techniques
Spectroscopic Methods
Crystallization and Purification
Patent WO2011143360A2 outlines recrystallization protocols for sulfonamide derivatives:
- Dissolve crude product in hot isopropyl alcohol (IPA).
- Cool to −20°C at 0.5°C/min.
- Filter and wash with cold IPA/water (9:1).
Purity data :
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥98.5 |
| Karl Fischer titration | <0.2% H₂O |
Challenges in Large-Scale Synthesis
Solubility Limitations
The naphthalene moiety causes poor solubility in polar solvents (<2 mg/mL in water). Solutions:
Sulfone Oxidation Side Reactions
Over-oxidation to sulfonic acids occurs above 60°C. Mitigation strategies:
- Strict temperature control (30–40°C).
- Use urea-hydrogen peroxide adducts as mild oxidants.
Thiazole Ring Instability
Protonation at N-3 leads to ring opening in strong acids. Key adjustments:
- Maintain pH >5 during workup.
- Replace HCl with acetic acid for acid catalysis.
Industrial-Scale Adaptation
Chemical Reactions Analysis
Types of Reactions
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group would yield a sulfone, while reduction of a nitro group would yield an amine .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its structural characteristics may enable it to act as an inhibitor of certain enzymes involved in neurotransmitter regulation, thereby modulating cognitive functions .
Research indicates that 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide may interact with specific molecular targets within biological systems. It could function as an enzyme inhibitor, potentially affecting signal transduction pathways or metabolic processes .
Material Science
The unique electronic properties of this compound make it suitable for applications in the development of new materials. Its ability to form stable complexes with metals or other compounds could lead to innovations in organic electronics or photonic devices .
Organic Synthesis
As a versatile building block, this compound can be used in the synthesis of more complex molecules. Its reactive functional groups allow for various chemical modifications, making it valuable in the field of organic synthesis .
Case Studies
Several studies have highlighted the biological efficacy of similar thiazole derivatives:
- Alzheimer's Disease Research : A study demonstrated that thiazole-based compounds exhibited significant acetylcholinesterase inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Anticancer Activity : Research into related compounds has shown promise in anticancer applications, where specific modifications to the thiazole structure enhanced cytotoxicity against cancer cell lines .
- Enzyme Inhibition : Investigations into the inhibition mechanisms revealed that similar compounds could selectively inhibit enzymes involved in metabolic disorders, indicating a broader application scope for this class of compounds .
Mechanism of Action
The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of signal transduction pathways or disruption of protein-protein interactions .
Comparison with Similar Compounds
Table 1: Comparative Data of Selected Acetamide Derivatives
*Calculated based on molecular formula.
Key Structural and Functional Insights
- Electronic Effects : The ethylsulfonyl group in the target compound may enhance metabolic stability compared to electron-donating groups (e.g., methoxy) by reducing oxidative degradation .
- Steric Considerations : The naphthalen-1-yl group’s bulkiness could hinder rotation around the thiazole-acetamide bond, favoring specific conformations in biological interactions .
- Solubility : Sulfonyl groups generally improve aqueous solubility, but the naphthalen-1-yl moiety may counterbalance this by increasing hydrophobicity .
Biological Activity
2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, also known by its CAS number 941972-34-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
The compound features a complex structure comprising an ethylsulfonyl group, a naphthalene ring, and a thiazole moiety. The presence of these functional groups is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-ethylsulfonylphenyl)-N-naphthalen-1-ylacetamide |
| Molecular Formula | C20H19N2O3S |
| Molecular Weight | 373.44 g/mol |
| CAS Number | 941972-34-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an inhibitor of various enzymes or receptors, modulating their activity and influencing cellular pathways. Research suggests that it could interfere with signal transduction pathways or metabolic processes, although detailed mechanisms remain to be fully elucidated.
Antimicrobial and Antiproliferative Properties
Recent studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial and antiproliferative activities. For instance, related compounds have shown efficacy against various pathogens and cancer cell lines, suggesting that the thiazole moiety plays a crucial role in these activities .
Case Studies and Research Findings
- Trypanocidal Activity : In a study evaluating novel thiazole derivatives, compounds similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide demonstrated trypanocidal activity with IC50 values in the low micromolar range (e.g., IC50 = 0.42 μM). These findings highlight the potential for developing treatments for Trypanosoma brucei infections .
- Antitumor Activity : Thiazole-containing compounds have been investigated for their cytotoxic effects on cancer cells. For example, certain derivatives exhibited IC50 values below 2 µg/mL against various cancer cell lines, indicating strong potential as antitumor agents .
- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the disruption of cellular processes such as lipid biosynthesis in bacteria or interference with tumor cell metabolism .
Applications
The unique structural features of 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide position it as a promising candidate for several applications:
- Pharmaceutical Development : Its potential as an antimicrobial or anticancer agent makes it a valuable candidate for drug development.
- Material Science : The compound's electronic properties may be harnessed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(4-(ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones. The ethylsulfonylphenyl group is introduced via nucleophilic substitution or coupling reactions. Key parameters include:
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonation steps .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency between aromatic and heterocyclic moieties .
- Temperature control : Maintaining 60–80°C during sulfonyl group incorporation minimizes side reactions .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the ethylsulfonyl group shows characteristic downfield shifts (~3.4 ppm for CH₂ and ~1.2 ppm for CH₃ in ¹H NMR) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ calculated for C₂₃H₂₁N₂O₃S₂: 437.1045) .
- HPLC : Reverse-phase HPLC (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) assesses purity (>95% required for biological assays) .
Advanced Research Questions
Q. How does the ethylsulfonyl group influence the compound’s reactivity and interactions with biological targets?
- Methodological Answer :
- The ethylsulfonyl group enhances electrophilicity, enabling covalent interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets). To validate:
- Perform docking studies (AutoDock Vina) using crystal structures of target proteins (e.g., EGFR kinase, PDB ID: 1M17) .
- Use mass spectrometry-based proteomics to identify adduct formation .
- Comparative studies with methylsulfonyl or unsubstituted phenyl analogs can isolate the sulfonyl group’s contribution .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?
- Methodological Answer :
- Assay standardization : Ensure consistent cell viability protocols (e.g., MTT vs. resazurin assays) and control for metabolic interference from the naphthalene moiety .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets contributing to variability .
- Solubility optimization : Use DMSO concentrations ≤0.1% to avoid artifacts. If precipitation occurs, employ co-solvents (e.g., cyclodextrins) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Core modifications : Synthesize analogs with pyridine (replacing naphthalene) or oxadiazole (replacing thiazole) to assess ring flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring’s para position to modulate binding affinity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic interactions .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating this compound’s pharmacokinetics and efficacy?
- Methodological Answer :
- Pharmacokinetics : Administer orally (10 mg/kg) to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, and 24 h. Analyze via LC-MS/MS to determine Cₘₐₓ, t₁/₂, and bioavailability .
- Xenograft models : Use BALB/c nude mice with human cancer cell lines (e.g., HCT-116 colorectal). Dose at 25 mg/kg/day for 21 days; monitor tumor volume and weight loss .
Q. How can computational methods predict metabolite formation and toxicity risks?
- Methodological Answer :
- Metabolism prediction : Use GLORYx or ADMET Predictor to identify likely Phase I metabolites (e.g., sulfoxide formation via CYP3A4) .
- Toxicity screening : Perform Ames tests (TA98 strain) for mutagenicity and hERG inhibition assays (PatchXpress) for cardiac risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
